molecular formula C6H8S2 B1654876 2-Thiopheneethanethiol CAS No. 28424-78-4

2-Thiopheneethanethiol

Cat. No.: B1654876
CAS No.: 28424-78-4
M. Wt: 144.3 g/mol
InChI Key: FWFSLHQZHAYETB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Thiopheneethanethiol involves adding thiophene and methylbenzene into a reaction vessel with mechanical stirring, adding sodium hydride in batches, heating to 40-50 °C, keeping the temperature for 4-6 hours, and introducing epoxyethane .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene ring, an ethane bridge, and a thiol group. The IUPAC Standard InChIKey is GCZQHDFWKVMZOE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, have been synthesized through various methods such as heterocyclization of various substrates .


Physical and Chemical Properties Analysis

Thermophysical properties of thiophene derivatives, including this compound, have been studied. Properties such as density, speed of sound, dynamic viscosity, surface tension, and static permittivity have been determined .

Safety and Hazards

The safety data sheet for 2-Thiopheneethanethiol does not list any specific hazards .

Future Directions

Thiophene derivatives, including 2-Thiopheneethanethiol, have been used in various applications in medicinal chemistry and material science. They have been used as inhibitors of corrosion of metals, in the fabrication of light-emitting diodes, and exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Future research may focus on exploring these applications further.

Properties

IUPAC Name

2-thiophen-2-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFSLHQZHAYETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495611
Record name 2-(Thiophen-2-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28424-78-4
Record name 2-(Thiophen-2-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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